REACTION_CXSMILES
|
CC(N=N[C:8]([C:11]#N)(C)C)(C#N)C.[C:13]([O:21]O[C:23](=[O:30])[C:24]1C=CC=CC=1)(=[O:20])C1C=CC=CC=1.[C:31]([O:44]O[C:46](=[O:58])[CH2:47]CCCCCCCCCC)(=[O:43])CCCCCCCCCCC.[CH3:59][O:60][C:61]1([O:76][CH3:77])C=CC=CC1CC(C1C=CC=CC=1)=O>CN(C=O)C.COCCOC.CC(=O)CC.C1(=O)OC(C)CO1.ClCCCl.C(O)C.CC(C)=O.C1C=CC=CC=1>[C:61](=[O:20])([O:60][CH3:59])[O:76][CH3:77].[C:31](=[O:43])([O:44][CH2:11][CH3:8])[O:30][CH2:23][CH3:24].[C:13]1(=[O:20])[O:58][CH2:46][CH2:47][O:21]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(OCC(C)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
hydrocarbyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
silicone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)OOC(CCCCCCCCCCC)=O
|
Name
|
2,2-dimethoxyphenyl acetophenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1(C(C=CC=C1)CC(=O)C1=CC=CC=C1)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a phosphinylation polymerization
|
Type
|
CUSTOM
|
Details
|
Copolymerization
|
Name
|
|
Type
|
product
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(OCC)(OCC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(OCCO1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC(N=N[C:8]([C:11]#N)(C)C)(C#N)C.[C:13]([O:21]O[C:23](=[O:30])[C:24]1C=CC=CC=1)(=[O:20])C1C=CC=CC=1.[C:31]([O:44]O[C:46](=[O:58])[CH2:47]CCCCCCCCCC)(=[O:43])CCCCCCCCCCC.[CH3:59][O:60][C:61]1([O:76][CH3:77])C=CC=CC1CC(C1C=CC=CC=1)=O>CN(C=O)C.COCCOC.CC(=O)CC.C1(=O)OC(C)CO1.ClCCCl.C(O)C.CC(C)=O.C1C=CC=CC=1>[C:61](=[O:20])([O:60][CH3:59])[O:76][CH3:77].[C:31](=[O:43])([O:44][CH2:11][CH3:8])[O:30][CH2:23][CH3:24].[C:13]1(=[O:20])[O:58][CH2:46][CH2:47][O:21]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(OCC(C)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
hydrocarbyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
silicone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)OOC(CCCCCCCCCCC)=O
|
Name
|
2,2-dimethoxyphenyl acetophenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1(C(C=CC=C1)CC(=O)C1=CC=CC=C1)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a phosphinylation polymerization
|
Type
|
CUSTOM
|
Details
|
Copolymerization
|
Name
|
|
Type
|
product
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(OCC)(OCC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(OCCO1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |